

Application Notes and Protocols for GSK215083 PET Imaging in Animal Models

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Compound of Interest		
Compound Name:	GSK215083	
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models in Positron Emission Tomography (PET) imaging studies with the radioligand [11C]GSK215083. This document outlines the background, experimental protocols, and data interpretation for imaging the serotonin 6 (5-HT6) receptor.

Introduction

GSK215083 is a potent and selective antagonist for the 5-HT6 receptor.[1] Radiolabeled with carbon-11 ([11C]**GSK215083**), it serves as a valuable PET tracer for the in vivo visualization and quantification of 5-HT6 receptors in the brain.[1][2] Preclinical PET studies in large animal models, such as pigs and non-human primates, have been instrumental in characterizing the in vivo properties of this radioligand before its application in human studies.[1][2]

The 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the central nervous system, with high densities in brain regions associated with cognition and memory, such as the striatum and cortex.[2] This makes it a significant target for the development of therapeutics for cognitive disorders. It is important to note that **GSK215083** also exhibits a notable affinity for the 5-HT2A receptor, which should be considered during data analysis and interpretation.[2]

Signaling Pathway of the 5-HT6 Receptor

The 5-HT6 receptor is predominantly coupled to the Gs alpha subunit of the G-protein complex. Upon activation by its endogenous ligand, serotonin, or by an agonist, the receptor stimulates

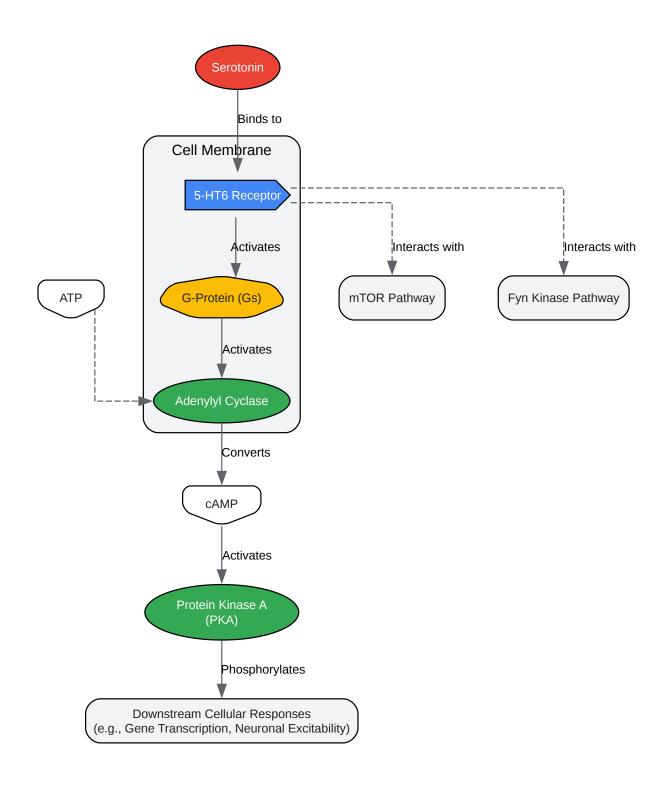


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adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade can influence various downstream cellular processes. Additionally, the 5-HT6 receptor has been shown to interact with other signaling molecules, including the mammalian target of rapamycin (mTOR) and Fyn tyrosine kinase, suggesting a more complex signaling network.





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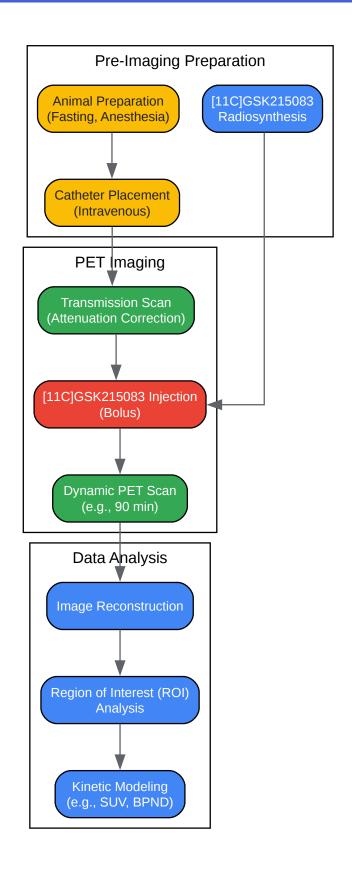
5-HT6 Receptor Signaling Pathway



Experimental Workflow for [11C]GSK215083 PET Imaging

The following diagram outlines the general workflow for conducting a preclinical PET imaging study with [11C]GSK215083 in animal models.





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Experimental Workflow for [11C]GSK215083 PET Imaging



Detailed Experimental Protocols Radiosynthesis of [11C]GSK215083

[11C]**GSK215083** is synthesized via methylation of the corresponding desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate. The synthesis is typically automated and yields a product with high radiochemical purity (>99%) and specific activity.

Parameter	Value	Reference
Precursor	Desmethyl-GSK215083	[2]
Radiolabeling Agent	[11C]Methyl Iodide	[2]
Radiochemical Yield	35% ± 5%	[2]
Specific Activity	414 ± 143 GBq/μmol (for animal studies)	[2]
Synthesis Time	~40 minutes	[2]

Animal Models and Preparation

Pig Model:

- Anesthesia: Anesthesia is induced with an intramuscular injection of midazolam and ketamine. Following induction, the animal is intubated and anesthesia is maintained with medical-grade air.[3]
- Catheterization: Intravenous catheters are placed for radiotracer administration and, if required, blood sampling.
- Positioning: The pig is positioned in the PET scanner to ensure the brain is within the field of view. A custom head-holding device may be used for immobilization.

Non-Human Primate Model (Papio anubis):

 Anesthesia: While specific anesthesia protocols for the GSK215083 studies are not detailed, general practice for non-human primate PET imaging involves initial immobilization with ketamine, followed by maintenance with an inhalant anesthetic like isoflurane.



- Fasting: Animals are typically fasted for a period before the study to ensure stable physiological conditions.
- Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

PET Image Acquisition

- Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction of the PET data.
- Radiotracer Injection: [11C]GSK215083 is administered as an intravenous bolus injection.
- Dynamic Emission Scan: A dynamic PET scan is acquired in 3D mode for a duration of 90 minutes immediately following the injection.[2] The acquired data is typically framed into a sequence of time frames (e.g., 8 x 15s, 4 x 30s, 2 x 1min, 2 x 2min, 4 x 5min, 6 x 10min).[2]

Blocking Studies

To confirm the specificity of [11C]GSK215083 binding to the 5-HT6 receptor, blocking studies are performed. This involves a baseline scan followed by a second scan in the same animal after the administration of a non-radiolabeled ("cold") dose of GSK215083. A significant reduction in the PET signal in the target regions in the second scan indicates specific binding. [2]

Data Analysis

- Image Reconstruction: PET images are reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.
- Region of Interest (ROI) Analysis: ROIs are delineated on the PET images for various brain regions, including the striatum, cortex, and cerebellum, often guided by a co-registered MRI or a brain atlas.[3]
- Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. Quantitative
 analysis can be performed using various kinetic models to estimate parameters such as the
 Standardized Uptake Value (SUV) and the non-displaceable binding potential (BPND). The
 cerebellum is often used as a reference region due to its low density of 5-HT6 receptors.[2]



Data Presentation

The uptake of [11C]GSK215083 in the brain is heterogeneous and consistent with the known distribution of 5-HT6 receptors.[1][2]

Table 1: Regional Brain Uptake of [11C]GSK215083 in Animal Models

Brain Region	Relative Uptake	Rationale	Reference
Striatum (Caudate & Putamen)	High	High density of 5-HT6 receptors	[2]
Cortex	Moderate	Moderate density of 5- HT6 receptors	[2]
Cerebellum	Low	Low density of 5-HT6 receptors (used as reference region)	[2]

Table 2: In Vivo Characteristics of [11C]GSK215083 in Animal Models

Parameter	Pig	Non-Human Primate	Reference
Peak Uptake Time	10-20 min post- injection	10-15 min post- injection	[2]
Washout from Striatum	Slow	Slow	[2]
Washout from Cerebellum	Faster than Striatum	Faster than Striatum	[2]
Metabolism	Not specified	Rapid in arterial plasma (~50% parent at 20 min)	[4]

Note: Specific quantitative values for SUV and BPND in different brain regions for pigs and non-human primates are not consistently reported in the cited literature. The data presented



reflects the qualitative and semi-quantitative findings.

Conclusion

PET imaging with [11C]GSK215083 in large animal models, such as pigs and non-human primates, is a valuable tool for in vivo investigation of the 5-HT6 receptor. These models have been crucial in demonstrating the favorable characteristics of this radioligand, including its ability to cross the blood-brain barrier, its heterogeneous distribution corresponding to receptor density, and its specific binding to the 5-HT6 receptor. The protocols and data presented here provide a foundation for researchers to design and execute similar preclinical imaging studies to advance the development of novel therapeutics targeting the 5-HT6 receptor.

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